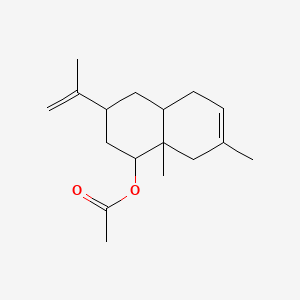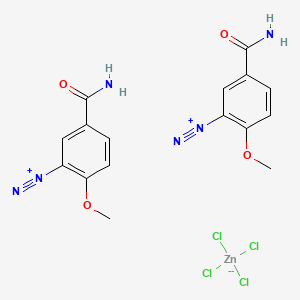
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C16H16Cl4N6O4Zn It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-carbamoyl-2-methoxyaniline. The process includes the following steps:
Diazotization: 5-carbamoyl-2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) chloride or bromide as a catalyst.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated derivatives, hydroxylated derivatives, and amine derivatives.
Coupling Reactions: Azo compounds with vibrant colors, used in dye manufacturing.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The pathways involved in these reactions are influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Similar in structure but differs in the counterion and specific applications.
5-Carbamoyl-2-methoxybenzenediazonium chloride: Lacks the tetrachlorozincate complex, leading to different chemical properties and reactivity.
Uniqueness
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its tetrachlorozincate complex, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of complex organic compounds and the study of enzyme-catalyzed reactions.
Properties
CAS No. |
85567-53-9 |
|---|---|
Molecular Formula |
C16H16Cl4N6O4Zn |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2 |
InChI Key |
SPEHRSOGEBKZMJ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.COC1=C(C=C(C=C1)C(=O)N)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


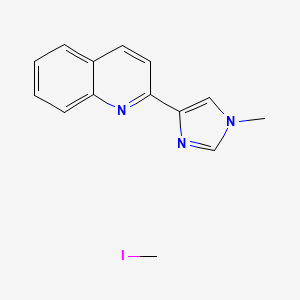
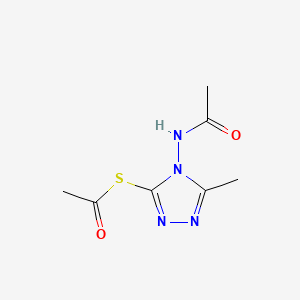
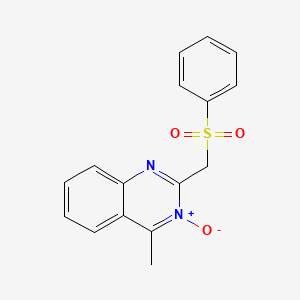
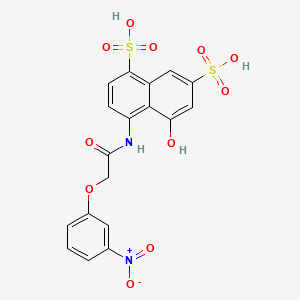
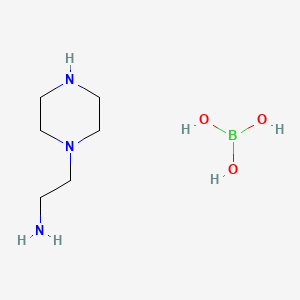
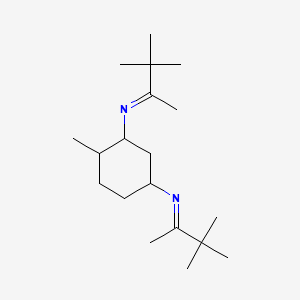



![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
